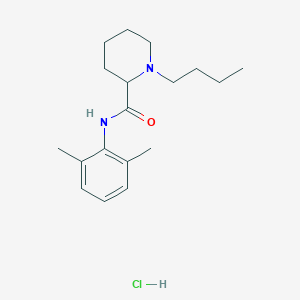

Bupivacaine Hydrochloride

Description

This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.

Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.

See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structure-Activity Relationship and Potency of Bupivacaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine hydrochloride is a long-acting local anesthetic of the amide class, widely utilized for surgical anesthesia and pain management.[1][2] Its clinical success is rooted in a molecular design that confers high potency and a prolonged duration of action.[3][4] This guide provides a detailed exploration of the intricate relationship between bupivacaine's chemical structure and its anesthetic potency, offering insights for researchers and professionals in drug development. We will delve into the core principles of its structure-activity relationship (SAR), the methodologies for quantifying its potency, and the rationale behind these experimental approaches.

Part 1: The Molecular Architecture of Bupivacaine and its Anesthetic Potency

Bupivacaine's chemical structure, (RS)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride, is the foundation of its pharmacological profile.[2] Like other amino-amide anesthetics, it comprises three key components: a lipophilic aromatic head, an intermediate amide bond, and a hydrophilic terminal amino portion contained within a piperidine ring.[2] This amphipathic nature is crucial for its mechanism of action.[5]

The primary mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels in the neuronal membrane.[1][6] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions, thereby inhibiting the depolarization necessary for the initiation and conduction of nerve impulses, resulting in a reversible loss of sensation.[2][6][7]

Structure-Activity Relationship (SAR)

The potency and duration of action of bupivacaine are not arbitrary but are dictated by specific structural features that influence its physicochemical properties, namely lipophilicity and pKa.[8]

| Structural Moiety | Physicochemical Influence | Impact on Anesthetic Potency & Duration |

| Aromatic Ring (2,6-dimethylphenyl) | Increases lipophilicity. | Higher lipid solubility enhances the anesthetic's ability to permeate the lipid-rich nerve membrane, leading to a higher concentration at the target site and thus greater potency.[8][9] |

| Intermediate Amide Linkage | More stable than ester linkages. | The amide bond is more resistant to hydrolysis by plasma enzymes, contributing to a longer duration of action compared to ester-type local anesthetics.[2][10] |

| Terminal Amine (1-butylpiperidine) | Influences both lipophilicity and pKa. | The butyl group significantly increases lipid solubility, a key factor in its high potency and long duration.[11] The tertiary amine group has a pKa of approximately 8.1.[12] |

The interplay of these structural components is visualized in the following logical diagram:

Caption: Relationship between bupivacaine's structure, properties, and anesthetic profile.

The Critical Role of Lipophilicity and pKa

-

Lipophilicity: Higher lipid solubility correlates with increased potency.[8][9][13] Bupivacaine's high lipophilicity (log P ≈ 3.41) allows it to readily cross nerve membranes to reach its site of action.[14] This property also contributes to its high degree of plasma protein binding (approximately 95%), which serves as a reservoir for the drug, prolonging its duration of action.[3][15]

-

pKa: The pKa of a local anesthetic determines the proportion of ionized (cationic) and non-ionized (base) forms at a given pH.[16][17] The non-ionized form is lipid-soluble and can cross the nerve membrane, while the ionized form is the active species that binds to the sodium channel.[11][18] With a pKa of 8.1, at physiological pH (7.4), a larger fraction of bupivacaine exists in the ionized form compared to the non-ionized form.[16][18] This contributes to its relatively slower onset of action compared to local anesthetics with a pKa closer to physiological pH.[7][8]

Part 2: Methodologies for Potency Determination

Assessing the potency of bupivacaine requires a combination of in vitro and in vivo experimental models.

In Vitro Potency Assessment: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for characterizing the interaction of local anesthetics with their molecular target, the voltage-gated sodium channel.[19][20] This method allows for the direct measurement of ion channel currents and the effect of a drug on these currents.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis

-

Cell Preparation: Utilize a cell line (e.g., HEK-293) stably expressing the specific voltage-gated sodium channel subtype of interest (e.g., Nav1.5 for cardiotoxicity studies).[21][22]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[19]

-

Seal Formation: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.[20]

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell.[19][23]

-

Voltage Protocol: The cell is held at a negative potential (e.g., -100 mV), and depolarizing voltage steps are applied to elicit sodium currents.[19][21]

-

Drug Application: this compound solutions of varying concentrations are perfused over the cell.

-

Data Analysis: The inhibition of the sodium current is measured at each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated to quantify potency.[19]

This protocol provides a direct measure of the drug's potency at its target, forming a self-validating system by isolating the interaction between the anesthetic and the ion channel.

Caption: Workflow for determining in vitro potency of bupivacaine via patch-clamp.

In Vivo Potency Assessment: Rodent Sciatic Nerve Block Model

While in vitro studies are crucial for mechanistic understanding, in vivo models are necessary to evaluate the anesthetic's efficacy in a complex biological system.[24] The rat sciatic nerve block model is a widely used and reliable method for this purpose.[25][26]

Experimental Protocol: Rat Sciatic Nerve Block

-

Animal Preparation and Baseline Measurement: Anesthetize the rat and establish a baseline for sensory and motor function (e.g., using a hot plate for sensory testing and observing gait for motor function).[25][27]

-

Nerve Block Administration: Inject this compound perineurally to the sciatic nerve. The use of a nerve stimulator or ultrasound guidance can ensure accurate needle placement.[25][26][28] A control group receives a saline injection.

-

Assessment of Anesthesia:

-

Data Analysis: Determine the onset of action, duration of the block, and the dose-response relationship for both sensory and motor blockade.[25]

This in vivo model provides a comprehensive assessment of the anesthetic's clinical potential, integrating factors such as drug diffusion, tissue binding, and clearance.

Conclusion

The high potency and long duration of action of this compound are a direct result of its carefully orchestrated molecular structure. The lipophilic aromatic ring and the N-butyl substituent on the piperidine ring are key determinants of its high lipid solubility, which in turn drives its potency and prolonged effect. The stability of the amide linkage further contributes to its long half-life. A thorough understanding of these structure-activity relationships, validated through rigorous in vitro and in vivo methodologies, is essential for the rational design and development of novel local anesthetics with improved therapeutic profiles.

References

- Vertex AI Search. (2023, November 20).

- Wikipedia. (n.d.). Bupivacaine.

- PubChem. (n.d.). This compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?.

- Pocket Dentistry. (2024, February 17). Local Anesthetics.

- MIMS Philippines. (n.d.). Bupivacaine: Uses, Dosage, Side Effects and More.

- Drug Index | Pediatric Oncall. (n.d.).

- Hersh, E. V., & Moore, P. A. (2004). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 51(3), 72–81.

- Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.

- Lukacs, M., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 712304.

- Thalhammer, J. G., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889–894.

- Valenzuela, C., et al. (1995). Lipophilicity affects the pharmacokinetics and toxicity of local anaesthetic agents administered by caudal block. Xenobiotica, 25(11), 1269–1277.

- ThaiJO. (2024, May 6). How pH and pKa Impact the Effectiveness of Anesthetic Drugs?.

- U.S.

- Ho Medical: Anaesthesia. (n.d.). Local Anaesthetics.

- Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods, 44(1), 131–136.

- Strichartz, G. R., & Covino, B. G. (1986). Local anesthetics. In Handbook of Experimental Pharmacology (Vol. 81, pp. 1–32). Springer, Berlin, Heidelberg.

- The Structure of Bupivacaine and how it Relates to Cardiotoxicity and Lipid Rescue. (n.d.).

- Dove Medical Press. (2023, March 27).

- Benchchem. (n.d.).

- Lieeman, F. M., et al. (1978). A new in vivo method for quantitatively evaluating local anesthetics. European Journal of Pharmacology, 51(4), 337–344.

- Onizuka, S., et al. (2011). Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pka Induce More Apoptosis in Human Leukemia Cells. Journal of Anesthesia & Clinical Research, 2(1).

- van der Vlist, K., et al. (2018). An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 819.

- LookChem. (n.d.). Cas 2180-92-9,Bupivacaine.

- CNGBdb. (n.d.). Bupivacaine: a long-lasting local anesthetic for dentistry.

- Hughey, S. M., et al. (2022). Refining the rat sciatic nerve block: a novel ultrasound-guided technique.

- ResearchGate. (n.d.). Refining the rat sciatic nerve block: a novel ultrasound-guided technique.

- ResearchGate. (n.d.). Bupivacaine – chemical structure.

- TargetMol. (n.d.). This compound.

- PubMed. (2017, July 6).

- Lee, H. T., et al. (2023). Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation. Korean Journal of Anesthesiology, 76(4), 281–290.

- ResearchGate. (n.d.).

- NYSORA. (n.d.).

- Slideshare. (n.d.). Screening of local anaesthetics.advaith.

- p

- Chen, Y. W., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Journal of Biomedicine and Biotechnology, 2012, 654291.

- Charles River Laboratories. (n.d.).

- ResearchGate. (n.d.). Bupivacaine Chemical Structure.

- ResearchGate. (2025, August 6). (PDF)

- KEGG DRUG. (n.d.). This compound.

- Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675.

- Who we serve. (2021, May 26). Comparative Analysis of Different Local Anesthetic Solutions Available in Market.

- Sigma-Aldrich. (n.d.). This compound (B5274)

- ResearchGate. (2021, May 26). (PDF) Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study.

Sources

- 1. This compound: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. Bupivacaine - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. db.cngb.org [db.cngb.org]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. pediatriconcall.com [pediatriconcall.com]

- 8. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. longdom.org [longdom.org]

- 14. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mims.com [mims.com]

- 16. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 18. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. criver.com [criver.com]

- 21. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 22. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Neurotoxic Effects of Bupivacaine Hydrochloride on Peripheral Nerves: Mechanisms, Models, and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Double-Edged Sword of Local Anesthesia

Bupivacaine hydrochloride, an amide-type local anesthetic, is a cornerstone of regional anesthesia and postoperative pain management.[1] Its prolonged duration of action provides significant clinical benefits. However, this efficacy is shadowed by a well-documented potential for neurotoxicity, a concern that necessitates a profound understanding of its cellular and molecular impacts.[2][3] Reports of transient or persistent neurological deficits following peripheral nerve blocks, though infrequent, underscore the critical importance of defining the mechanisms of this toxicity.[4][5] This guide synthesizes current research to provide an in-depth technical overview of bupivacaine-induced peripheral nerve injury. We will dissect the core molecular pathways, explore validated experimental models, and present detailed protocols to empower researchers in the fields of anesthesiology, toxicology, and drug development to investigate and mitigate these neurotoxic effects.

Chapter 1: The Molecular Cascade of Bupivacaine Neurotoxicity

The neurotoxic effects of bupivacaine are not a single event but a cascade of interconnected cellular insults that culminate in neuronal dysfunction and death. The primary targets appear to be the mitochondria and Schwann cells, leading to a domino effect of oxidative stress, calcium dysregulation, and ultimately, apoptosis.

Mitochondrial Dysfunction: The Engine of Cell Death

The mitochondrion is a primary sensor and amplifier of bupivacaine's toxic effects. Bupivacaine disrupts mitochondrial function in a concentration-dependent manner, primarily by inhibiting the electron transport chain.[6][7] This leads to several downstream consequences:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): Bupivacaine causes a concentration-dependent depolarization of the inner mitochondrial membrane.[6][8] This collapse of the membrane potential is a critical early step in the apoptotic pathway.

-

Impaired ATP Synthesis: By uncoupling oxidative phosphorylation, bupivacaine compromises the cell's primary energy source, leading to a bioenergetic crisis.[7]

-

Permeability Transition Pore (PTP) Opening: The bioenergetic stress and depolarization can trigger the opening of the PTP, a non-specific channel in the inner mitochondrial membrane.[6] This event leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][6]

Oxidative Stress and Reactive Oxygen Species (ROS)

The disruption of the electron transport chain by bupivacaine leads to an overproduction of reactive oxygen species (ROS), such as superoxide anions.[9][10] This surge in ROS overwhelms the cell's endogenous antioxidant defenses, creating a state of oxidative stress. This oxidative stress contributes directly to cellular damage by:

-

Causing lipid peroxidation of cellular membranes.

-

Inducing oxidative DNA damage, which can activate DNA repair enzymes like poly(ADP-ribose) polymerase (PARP-1).[9][11] Overactivation of PARP-1 can deplete cellular energy stores and contribute to cell death.[11]

-

Further damaging mitochondrial components, creating a vicious cycle of mitochondrial dysfunction and ROS production.

Intracellular Calcium Dysregulation

Bupivacaine disrupts the tightly regulated homeostasis of intracellular calcium ([Ca2+]i), a critical second messenger.[2][12] This disruption occurs through multiple mechanisms:

-

Influx of Extracellular Calcium: Bupivacaine has been shown to involve T-type calcium channels, which can be activated at resting membrane potentials, facilitating an influx of extracellular Ca2+.[5][13]

-

Release from Intracellular Stores: The influx of Ca2+ can trigger further calcium-induced calcium release (CICR) from the endoplasmic reticulum, leading to a massive and sustained elevation of cytosolic Ca2+.[2]

-

Mitochondrial Calcium Overload: Elevated cytosolic Ca2+ is sequestered by mitochondria, which can lead to mitochondrial calcium overload, further promoting PTP opening and apoptosis.[8]

This sustained elevation in [Ca2+]i activates various downstream effector enzymes, including proteases and caspases, that actively participate in the execution of cell death.[13]

Apoptosis and Caspase Activation

The convergence of mitochondrial dysfunction, ROS production, and calcium overload overwhelmingly points toward apoptosis as the primary mode of cell death induced by bupivacaine.[2][4][9] The process is orchestrated by a family of cysteine proteases known as caspases.

Bupivacaine activates the intrinsic (mitochondrial) pathway of apoptosis .[4] The release of cytochrome c into the cytosol triggers the formation of the apoptosome, which in turn activates the initiator caspase-9.[4] Caspase-9 then activates the executioner caspase-3, which is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.[9][13] Studies have demonstrated the activation of caspase-3 and the degradation of its substrate, PARP, following bupivacaine exposure.[9]

The Impact on Schwann Cells

Peripheral nerve function is critically dependent on Schwann cells, which myelinate axons and provide trophic support. Bupivacaine is directly toxic to Schwann cells in a time- and concentration-dependent manner.[14][15] Bupivacaine-induced Schwann cell apoptosis is also mediated by the generation of ROS.[9] Damage to Schwann cells can lead to demyelination and infiltration of inflammatory cells, impairing nerve conduction long after the anesthetic effect has worn off and hindering nerve regeneration.[14]

The following diagram illustrates the interconnected pathways of bupivacaine-induced neurotoxicity.

Caption: Core signaling cascade of Bupivacaine-induced peripheral nerve apoptosis.

Chapter 2: Experimental Models for Neurotoxicity Assessment

Validating the mechanisms of neurotoxicity and screening potential therapeutic agents requires robust and reproducible experimental models. Both in vitro and in vivo systems are essential, each providing unique insights into the toxicological profile of bupivacaine.

In Vitro Models

In vitro models offer a controlled environment for dissecting specific cellular mechanisms and for high-throughput screening. The choice of cell type is critical for ensuring clinical relevance.

-

Neuronal Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Widely used due to their human origin and neuronal characteristics. They are invaluable for studying apoptosis, mitochondrial function, and calcium signaling in response to bupivacaine.[5][8][13]

-

PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and are useful for studying neurite outgrowth and degeneration.

-

Primary Dorsal Root Ganglion (DRG) Neurons: Offer high physiological relevance as they are primary sensory neurons directly affected in peripheral nerve blocks. However, their isolation and culture are more complex.[16]

-

-

Schwann Cell Models:

-

RT4-D6P2T (Rat Schwannoma): A cell line used to specifically investigate the effects of bupivacaine on Schwann cell viability and apoptosis.[9]

-

Primary Schwann Cells: Cultured from neonatal rat sciatic nerves, these provide the most physiologically accurate model for studying local anesthetic effects on myelination and cell survival.[14][15]

-

In Vivo Models

In vivo models are indispensable for understanding the integrated physiological response to bupivacaine, including inflammation, functional deficits, and tissue repair.

-

Rat Sciatic Nerve Block Model: This is the most common model. A solution of bupivacaine is injected perineurally around the exposed sciatic nerve.[17][18] This model allows for:

-

Functional Assessment: Evaluating motor function (e.g., walking track analysis) and sensory function (e.g., von Frey filament test for mechanical allodynia).

-

Histological Analysis: Post-mortem examination of the nerve for axonal degeneration, demyelination, and inflammatory cell infiltration.[18][19]

-

Electrophysiological Studies: Measuring nerve conduction velocity and compound muscle action potentials to quantify nerve damage.

-

-

Intrathecal Injection Model: Used to assess neurotoxicity on the spinal cord and nerve roots, mimicking spinal anesthesia.[19] This model is particularly relevant for studying severe complications like cauda equina syndrome.

Chapter 3: Core Methodologies and Protocols

Scientific integrity demands rigorous and self-validating protocols. The following methodologies represent standard, field-proven approaches for quantifying the neurotoxic effects of bupivacaine.

Caption: Standard experimental workflows for in vitro and in vivo neurotoxicity studies.

Protocol 3.1: In Vitro Assessment of Cytotoxicity (LDH Assay)

This protocol quantifies cell membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Cell Seeding: Plate SH-SY5Y or Schwann cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of bupivacaine HCl (e.g., 0 µM [control], 100 µM, 500 µM, 1 mM). Include a positive control for maximum LDH release (e.g., cells treated with 1% Triton X-100).

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

-

Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions, e.g., CytoTox 96®, Promega) to each well containing the supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.

Protocol 3.2: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, allowing for a ratiometric assessment of mitochondrial health.

-

Cell Seeding & Treatment: Seed and treat cells with bupivacaine as described in Protocol 3.1.

-

JC-1 Staining: After the treatment period, remove the medium and add medium containing 10 µg/mL JC-1 dye.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with a phosphate-buffered saline (PBS).

-

Fluorescence Measurement: Measure fluorescence using a plate reader or fluorescence microscope.

-

Healthy Cells (High ΔΨm): JC-1 forms "J-aggregates" with an emission peak at ~590 nm (red).

-

Apoptotic Cells (Low ΔΨm): JC-1 remains in its monomeric form with an emission peak at ~529 nm (green).

-

-

Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3.3: In Vivo Rat Sciatic Nerve Block and Histological Analysis

This protocol outlines the procedure for inducing and assessing nerve injury in a rat model.

-

Anesthesia: Anesthetize an adult Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Exposure: Make a small incision in the hind limb to expose the sciatic nerve.

-

Injection: Using a microsyringe, carefully inject 0.2 mL of 0.5% bupivacaine (or saline for control) perineurally, ensuring not to inject intraneurally.[18]

-

Closure: Suture the incision and allow the animal to recover.

-

Functional Testing (Optional): Perform behavioral tests at set time points (e.g., 1, 3, 7, 14 days) post-injection.

-

Tissue Harvesting: At a predetermined endpoint (e.g., 14 days), euthanize the animal via a humane method and carefully excise a 1 cm segment of the sciatic nerve centered on the injection site.[18]

-

Fixation: Immediately fix the nerve segment in 4% paraformaldehyde or glutaraldehyde for light or electron microscopy, respectively.

-

Processing & Staining: Process the tissue for paraffin or resin embedding. Section the nerve and stain with Hematoxylin and Eosin (H&E) for general morphology and Luxol Fast Blue for myelin.

-

Microscopic Analysis: Examine the sections under a microscope for signs of neurotoxicity, including:

Chapter 4: Data Interpretation and Key Findings

Synthesizing data from these models reveals critical principles of bupivacaine neurotoxicity.

Dose- and Time-Dependency

A consistent finding across nearly all studies is that bupivacaine's neurotoxicity is strictly dependent on both concentration and duration of exposure.[4][9][14] Prolonged exposure to even low concentrations of bupivacaine can produce significant Schwann cell death, whereas brief exposure requires higher concentrations to elicit damage.[14][15] This underscores the potential risks associated with continuous peripheral nerve block infusions.

| Bupivacaine Concentration | Effect on Schwann Cells (In Vitro) | Reference |

| 10 µM (0.0003%) | No significant cell death, even with prolonged exposure. | [14] |

| 100 µM (0.003%) | Significant cell death after prolonged exposure (48-72 hrs). | [14][15] |

| 500 µM (0.015%) | Widespread cell death, significant even at 24 hrs. | [14][15] |

| 1000 µM (0.03%) | Significant cell death with both brief and prolonged exposure. | [14][15] |

| Table 1: Summary of concentration- and time-dependent effects of bupivacaine on Schwann cell death, as measured by lactate dehydrogenase (LDH) release. |

Comparative Toxicity

While all local anesthetics are neurotoxic at high concentrations, their potencies differ. Some studies suggest that lidocaine is more neurotoxic than equipotent concentrations of bupivacaine, while others find no significant difference.[4][19] However, in models of developing motor neurons, lidocaine showed the highest toxicity, followed by bupivacaine, with ropivacaine appearing to be the least toxic.[20] In vivo studies in rats have also suggested that intrathecal lidocaine causes more severe histological damage than bupivacaine.[19]

| Local Anesthetic | Relative Neurotoxicity Profile (General Finding) | Reference |

| Lidocaine | Often considered more neurotoxic than bupivacaine at equipotent doses. | [4][19][20] |

| Bupivacaine | Intermediate to high toxicity; potent inducer of mitochondrial dysfunction. | [4][20] |

| Ropivacaine | Generally considered to have a lower neurotoxic potential than bupivacaine. | [20] |

| Table 2: Qualitative comparison of the neurotoxic potential of common local anesthetics. |

Influence of Pre-existing Conditions

A crucial consideration for clinical practice and drug development is the health of the nerve prior to exposure. Pre-existing conditions like diabetic neuropathy may render peripheral nerves more susceptible to the toxic effects of local anesthetics.[17] One study showed that bupivacaine HCl application in diabetic mice resulted in a lower density of small nerve fibers compared to controls, suggesting that diabetes may exacerbate the degenerative effects.[17]

Conclusion and Future Directions

The neurotoxicity of this compound on peripheral nerves is a multifaceted process driven by mitochondrial failure, oxidative stress, and calcium dysregulation, culminating in apoptotic cell death of both neurons and Schwann cells. The risk is directly proportional to the local concentration and the duration of nerve exposure.

For researchers and drug development professionals, the path forward involves several key objectives:

-

Developing Safer Formulations: The creation of novel delivery systems, such as liposomal formulations, aims to prolong the anesthetic effect while maintaining the local bupivacaine concentration below the neurotoxic threshold.[17]

-

Identifying Neuroprotective Adjuvants: Research into adjuvants that can be co-administered with bupivacaine to mitigate its toxic effects is a promising avenue. Agents that can stabilize mitochondria, scavenge ROS, or modulate calcium channels could significantly improve the safety profile of peripheral nerve blocks.[21]

-

Refining Risk Stratification: A deeper understanding of how patient-specific factors, such as diabetes or pre-existing neuropathy, modulate susceptibility to neurotoxicity is essential for personalizing anesthetic care and minimizing risk.

By utilizing the robust models and methodologies outlined in this guide, the scientific community can continue to unravel the complexities of local anesthetic neurotoxicity and engineer safer, more effective solutions for pain management.

References

- Zink, W., & Graf, B. M. (2004). The toxicity of local anesthetics: the place of ropivacaine and levobupivacaine. Current Opinion in Anesthesiology, 17(5), 359-363.

- Powell, D. R., et al. (2011). Local anesthetic Schwann cell toxicity is time and concentration dependent. Anesthesia & Analgesia, 113(5), 1230-1236. [Link]

- Park, C. J., et al. (2005). Bupivacaine induces apoptosis via ROS in the Schwann cell line. Journal of Dental Research, 84(9), 852-857. [Link]

- Powell, D. R., et al. (2011). Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent. Anesthesia and analgesia, 113(5), 1230-6. [Link]

- Verlinde, M., et al. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339. [Link]

- Wen, X., et al. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. PLoS ONE, 8(5), e62942. [Link]

- Takenami, T., et al. (2005). Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats. Regional Anesthesia and Pain Medicine, 30(5), 464-472. [Link]

- Hogan, Q. H. (2008). Pathophysiology of Peripheral Nerve Injury During Regional Anesthesia. Regional Anesthesia and Pain Medicine, 33(5), 435-441. [Link]

- Wen, X., et al. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. PLoS ONE 8(5): e62942. [Link]

- Park, C. J., et al. (2005). Bupivacaine Induces ApoptosisviaROS in the Schwann Cell Line. Journal of Dental Research, 84(9), 852-857. [Link]

- Damjanovska, M., et al. (2020). Neurotoxicity of bupivacaine and liposome bupivacaine after sciatic nerve block in healthy and streptozotocin-induced diabetic mice. Acta Diabetologica, 57(7), 833-842. [Link]

- Williams, B. A., et al. (2019). Neurotoxicity Questions Regarding Common Peripheral Nerve Block Adjuvants in Combination with Local Anesthetics. Current Pain and Headache Reports, 23(9), 66. [Link]

- Li, Z., et al. (2020). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine.

- Guttu, T., et al. (1982). A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine. Anesthesia & Analgesia, 61(12), 976-980. [Link]

- Zel, T., et al. (2019). Neurological and histological outcomes after subarachnoid injection of a liposomal bupivacaine suspension in pigs: a pilot study.

- Park, C. J., et al. (2005). Bupivacaine Induces Apoptosis via ROS in the Schwann Cell Line. Semantic Scholar. [Link]

- Wen, X., et al. (2013). Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells. Semantic Scholar. [Link]

- Nouette-Gaulain, K., et al. (2012). Local anesthetic 'in-situ' toxicity during peripheral nerve blocks: Update on mechanisms and prevention. Current Opinion in Anaesthesiology, 25(5), 589-595. [Link]

- Li, G., et al. (2020). Neuroprotection by epigallocatechin gallate against bupivacaine anesthesia induced toxicity involves modulation of PI3/Akt/PTEN signalling in N2a and SH-SY5Y cells. Journal of Photochemistry and Photobiology B: Biology, 203, 111756. [Link]

- Shirian, S., et al. (2017). Comparison of histopathological effects of perineural administration of bupivacaine and bupivacaine-dexmedetomidine in rat sciatic nerve.

- Yılmaz, N., et al. (2020). Examination of the effect of bupivacaine on brain tissue in rats with induced experimental renal failure. Journal of Surgery and Medicine, 4(9), 705-709. [Link]

- Dvoretskiy, S., et al. (2020). Double-Blind, Placebo-Controlled Study of Myotoxicity and Neurotoxicity of Bupivacaine in Rats.

- Zhang, Y., et al. (2022). Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy. Neuroscience, 480, 170-181. [Link]

- Sakura, S., et al. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia & Analgesia, 94(2), 350-357. [Link]

- Lee, S., et al. (2018).

- Irwin, W., et al. (2002). Bupivacaine myotoxicity is mediated by mitochondria. The Journal of Biological Chemistry, 277(14), 12221-12227. [Link]

- Steverink, J. G., et al. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Pain Research, 2, 723883. [Link]

- Irwin, W., et al. (2002). Effects of bupivacaine on mitochondrial respiration at pH 7.4 and 7.0.

- Padhy, M. K., & Lirk, P. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 794. [Link]

- Lirk, P., et al. (2012). Effect of bupivacaine and adjuvant drugs for regional anesthesia on nerve tissue oximetry and nerve blood flow. Anesthesia & Analgesia, 115(4), 962-968. [Link]

- Wang, D. W., et al. (2021). Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells. World Journal of Clinical Cases, 9(8), 1832-1842. [Link]

- Mayo Clinic. (2025). Bupivacaine (injection route) - Side effects & uses. Mayo Clinic. [Link]

Sources

- 1. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

- 6. Bupivacaine myotoxicity is mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of bupivacaine and adjuvant drugs for regional anesthesia on nerve tissue oximetry and nerve blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupivacaine Induces Apoptosis via ROS in the Schwann Cell Line | Semantic Scholar [semanticscholar.org]

- 11. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathophysiology of Peripheral Nerve Injury During Regional Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Local anesthetic Schwann cell toxicity is time and concentration dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurotoxicity of bupivacaine and liposome bupivacaine after sciatic nerve block in healthy and streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of histopathological effects of perineural administration of bupivacaine and bupivacaine-dexmedetomidine in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Neurotoxicity Questions Regarding Common Peripheral Nerve Block Adjuvants in Combination with Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of pKa on the Onset of Action of Bupivacaine Hydrochloride: A Physicochemical and Mechanistic Analysis

Abstract

Bupivacaine is a long-acting amide local anesthetic widely utilized for surgical anesthesia and postoperative pain management. Its clinical effectiveness is intrinsically linked to its physicochemical properties, most notably its acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the pKa of bupivacaine hydrochloride and elucidates its fundamental role in dictating the onset of action. We will explore the molecular mechanism of sodium channel blockade, the critical role of the Henderson-Hasselbalch equation in determining the ionization state of the drug at physiological pH, and how this equilibrium governs the speed at which bupivacaine accesses its target site within the nerve axon. Furthermore, this guide details standard experimental methodologies for determining pKa and assessing the onset of action in preclinical models, providing a comprehensive resource for professionals in drug development and pharmacology.

Introduction to Local Anesthetics: The Principle of Nerve Conduction Blockade

Local anesthetics (LAs) are agents that reversibly block nerve impulse generation and propagation, resulting in a temporary loss of sensation in a specific area of the body.[1][2] Their primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal membrane.[3][4] By binding to a specific receptor site within the channel, LAs prevent the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential.[1][3]

LAs are classified based on their chemical structure into two main groups: esters and amides. Bupivacaine belongs to the amide class, which is characterized by greater chemical stability and a longer duration of action compared to ester-type anesthetics.[5][6] The clinical performance of any local anesthetic—specifically its onset, potency, and duration—is governed by a trio of physicochemical properties:

-

pKa: The acid dissociation constant, which determines the proportion of ionized and non-ionized forms at a given pH and is the primary determinant of the onset of action .[7][8]

-

Lipid Solubility: Governs the potency of the anesthetic, as highly lipid-soluble agents can more easily traverse the nerve's lipid bilayer membrane.[7][9]

-

Protein Binding: Influences the duration of action , with higher protein binding correlating to a longer-lasting block as the drug remains at the target site for an extended period.[7][8]

This guide will focus specifically on the critical relationship between pKa and the onset of action, using bupivacaine as a central example.

This compound: Key Physicochemical Properties

Bupivacaine is a weak base that is formulated as a hydrochloride salt to increase its aqueous solubility and stability in solution.[1][2] Its key properties are summarized in the table below, alongside those of lidocaine, a faster-acting LA, for comparison.

| Property | Bupivacaine | Lidocaine | Primary Clinical Influence |

| pKa | 8.1 - 8.2[5][10][11] | 7.8 - 7.9[7] | Onset of Action |

| Lipid Solubility (Partition Coefficient) | High (28 - 346)[5][11] | Moderate (2.9) | Potency |

| Protein Binding (%) | ~95%[5][8] | ~65-70%[5][7] | Duration of Action |

| Molecular Weight ( g/mol ) | 288.4[12] | 234.3 | Diffusion Rate |

The pKa of bupivacaine, approximately 8.1, is a central focus of this guide.[5][7][10][13][14] This value is significantly higher than physiological pH (7.4), a fact that has profound implications for its speed of onset.

The Core Principle: Ionization and the Henderson-Hasselbalch Equation

Local anesthetics like bupivacaine exist in a chemical equilibrium between two forms: a lipid-soluble, uncharged tertiary amine (B) and a water-soluble, charged quaternary cation (BH+).[8][15] The proportion of these two forms at any given pH is dictated by the drug's pKa and is described by the Henderson-Hasselbalch equation.[7][15]

For a weak base like bupivacaine:

log ([B] / [BH+]) = pH - pKa

Where:

-

[B] is the concentration of the uncharged base.

-

[BH+] is the concentration of the charged cation.

-

pH is the pH of the surrounding tissue (physiologic pH is ~7.4).

-

pKa is the dissociation constant of the drug.

Applying this to bupivacaine (pKa ≈ 8.1) at a physiological pH of 7.4:

log ([B] / [BH+]) = 7.4 - 8.1 = -0.7 [B] / [BH+] = 10^-0.7 ≈ 0.20

This calculation reveals that at normal body pH, only about 17-20% of bupivacaine molecules are in the uncharged, lipid-soluble form necessary to cross the nerve membrane.[5] The majority exist as charged cations. In contrast, for lidocaine (pKa ≈ 7.8), approximately 25-30% of the molecules are in the uncharged form at pH 7.4, allowing for a more rapid onset.[5][7] This fundamental difference in the degree of ionization is the primary reason for bupivacaine's slower onset of action.[7][16]

Mechanism of Action: The Journey to the Sodium Channel

The process of nerve blockade is a multi-step journey that relies on the equilibrium between the charged and uncharged forms of the anesthetic.

-

Injection and Buffering: this compound is prepared as an acidic solution (pH 5.0-6.0) to maximize the concentration of the water-soluble, stable cationic form.[2][6] Upon injection into tissues with a pH of 7.4, the solution is buffered, shifting the equilibrium to produce more of the uncharged base form (B).

-

Membrane Penetration: The nerve axon is protected by a lipid-rich membrane. Only the uncharged, lipid-soluble base form (B) of bupivacaine can effectively diffuse across this barrier to enter the intracellular space (axoplasm).[3][7][8]

-

Re-equilibration and Binding: The intracellular pH of the axoplasm is slightly more acidic than the extracellular environment.[1][9] This lower pH causes the bupivacaine molecules that have entered the cell to re-equilibrate, with a larger proportion becoming protonated again to form the charged cation (BH+).[1]

-

Channel Blockade: It is this intracellular charged cation (BH+) that is the active form of the drug.[8][17] It gains access to its binding site on the voltage-gated sodium channel from the inside of the nerve cell, locking the channel in an inactive state and preventing nerve impulse transmission.[1][4][18]

The rate-limiting step in this entire process is the diffusion across the nerve membrane (Step 2). Therefore, the concentration of the uncharged base at physiological pH, which is directly determined by the pKa, is the most critical factor influencing the onset of action.[7][8]

Experimental Methodologies

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for determining the pKa of a pharmaceutical compound.[19][20] The method involves titrating a solution of the drug with a strong acid or base and monitoring the corresponding change in pH.

Objective: To determine the pKa of this compound.

Materials:

-

This compound powder

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized, degassed water

Methodology:

-

Preparation: Accurately weigh and dissolve a known quantity of bupivacaine HCl in deionized water to create a sample solution of approximately 1 mM.[19] Add KCl to a final concentration of 0.15 M.

-

Acidification: Place the solution in a reaction vessel on a magnetic stirrer. Using 0.1 M HCl, adjust the initial pH of the solution to ~2.0 to ensure the drug is fully protonated.[19]

-

Titration: Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, where the pH changes rapidly with small additions of titrant.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined by identifying the pH at the half-equivalence point—the point at which half of the bupivacaine has been neutralized.[19] This point corresponds to the flattest region (buffer region) of the curve or can be precisely calculated from the inflection point of a first-derivative plot.[21]

Protocol: Assessing Onset of Action in a Preclinical Model

The rodent sciatic nerve block is a widely used preclinical model to evaluate the pharmacodynamics, including onset and duration, of local anesthetics.[22][23]

Objective: To measure the onset of sensory and motor blockade following sciatic nerve administration of bupivacaine in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (200-250 g)

-

This compound solution (e.g., 0.5%)

-

Tuberculin syringes with 25-gauge needles

-

Apparatus for assessing sensory function (e.g., von Frey filaments, hot plate)

-

Apparatus for assessing motor function (e.g., observation of limb posture)

Methodology:

-

Baseline Assessment: Before drug administration, assess the rat's normal sensory (withdrawal reflex to a noxious stimulus) and motor (normal toe spread and gait) functions.

-

Administration: Under light isoflurane anesthesia, inject a precise volume (e.g., 0.2 mL) of the bupivacaine solution adjacent to the sciatic nerve in the midthigh region.[24]

-

Onset Assessment: Immediately after injection, begin assessing sensory and motor function at regular intervals (e.g., every 2 minutes).

-

Motor Block Onset: Defined as the time to the appearance of foot drop, where the digits of the affected paw are close together instead of spread apart.[24]

-

Sensory Block Onset: Defined as the time to the loss of a withdrawal reflex in response to a stimulus (e.g., a pinch to the paw or application of a von Frey filament).

-

-

Data Recording: The time from injection to the successful establishment of a complete block is recorded as the onset of action.

Conclusion

The pKa is the most crucial physicochemical property determining the onset of action for local anesthetics like bupivacaine. With a pKa of approximately 8.1, a relatively small fraction of bupivacaine exists in the uncharged, lipid-soluble form required to cross the neuronal membrane at physiological pH. This inherent chemical property, explained by the Henderson-Hasselbalch equation, dictates a slower diffusion into the nerve axoplasm compared to agents with a lower pKa, such as lidocaine. While the charged cationic form is ultimately responsible for blocking the sodium channel from within the cell, the speed at which it can reach this target is entirely dependent on the initial membrane penetration by the uncharged base. Understanding this fundamental relationship is paramount for drug development professionals aiming to design novel local anesthetics with tailored pharmacokinetic profiles and for clinicians seeking to predict the clinical performance of these essential drugs.

References

- Vertex AI Search. (n.d.). Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. Retrieved January 10, 2026.

- PubMed. (n.d.). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Retrieved January 10, 2026.

- PubMed Central. (n.d.). Basic pharmacology of local anaesthetics. Retrieved January 10, 2026.

- JoVE. (2023, September 22). Video: Local Anesthetics: Mechanism of Action. Retrieved January 10, 2026.

- Sigma-Aldrich. (n.d.). This compound (B5274)

- PubMed Central. (n.d.). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Retrieved January 10, 2026.

- PubMed Central. (n.d.). Local anaesthetic block of sodium channels: raising the barrier. Retrieved January 10, 2026.

- emc. (2023, March). This compound 0.25% w/v solution for injection - Summary of Product Characteristics (SmPC). Retrieved January 10, 2026.

- Primary Examination SAQs. (n.d.). By Amanda Diaz 1997a(13): List the physicochemical characteristics of bupivacaine.

- National Institutes of Health. (n.d.). Bupivacaine - PubChem. Retrieved January 10, 2026.

- PubMed Central. (n.d.).

- Anesthesia Key. (2017, January 18). Local anaesthetic agents. Retrieved January 10, 2026.

- Advances in Physiology Education. (2020, June 2). A primer on tissue pH and local anesthetic potency. Retrieved January 10, 2026.

- Creative Bioarray. (n.d.).

- Pocket Dentistry. (2024, February 17). Local Anesthetics. Retrieved January 10, 2026.

- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- VIN. (2016). Basic Concepts on Local Anesthetics - WSAVA 2016 Congress. Retrieved January 10, 2026.

- YouTube. (2023, November 22). Ions and pKa Local Anesthetics, Opioids & Midazolam. Retrieved January 10, 2026.

- RCEMLearning India. (n.d.). The Action of Local Anaesthetics on Nerve Fibres. Retrieved January 10, 2026.

- Scribd. (n.d.). Local Anesthesia Techniques in Preclinical Models | PDF. Retrieved January 10, 2026.

- Merck Index. (n.d.). Bupivacaine. Retrieved January 10, 2026.

- ResearchGate. (n.d.). Table 1: Chemical and physical properties of the three considered long-acting local anesthetics. Retrieved January 10, 2026.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 10, 2026.

- MD Biosciences. (n.d.). Rapid Preclinical Nerve Block Models. Retrieved January 10, 2026.

- ResearchGate. (2020, May 20). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Retrieved January 10, 2026.

- PharmaCompass.com. (n.d.). Bupivacaine | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 10, 2026.

- National Institutes of Health. (n.d.). Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem. Retrieved January 10, 2026.

- ResearchGate. (n.d.). Mechanism of action of local anaesthetics: A practical approach to introducing the principles of pKa to medical students. Retrieved January 10, 2026.

- Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved January 10, 2026.

- Twin Oaks Anesthesia Courses. (n.d.). Local Anesthetics. Retrieved January 10, 2026.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 10, 2026.

- National Institutes of Health. (2023, August 17). Bupivacaine - StatPearls - NCBI Bookshelf. Retrieved January 10, 2026.

- PubMed Central. (n.d.).

- DrugBank. (n.d.). Bupivacaine Details. Retrieved January 10, 2026.

- SlideShare. (n.d.). Models for screening of Local Anaesthetics.pptx. Retrieved January 10, 2026.

- National Institutes of Health. (2019, August 15).

- SlideShare. (n.d.). Screening of Local Anaesthestics | PPTX. Retrieved January 10, 2026.

Sources

- 1. Video: Local Anesthetics: Mechanism of Action [jove.com]

- 2. Basic Concepts on Local Anesthetics - WSAVA 2016 Congress - VIN [vin.com]

- 3. medistudygo.com [medistudygo.com]

- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primarysaqs.wordpress.com [primarysaqs.wordpress.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Local anaesthetic agents | Anesthesia Key [aneskey.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. medicines.org.uk [medicines.org.uk]

- 12. Bupivacaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Bupivacaine [drugfuture.com]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. youtube.com [youtube.com]

- 17. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. scribd.com [scribd.com]

- 23. mdbneuro.com [mdbneuro.com]

- 24. Screening of Local Anaesthestics | PPTX [slideshare.net]

Animal Models for Studying Bupivacaine Hydrochloride Pharmacodynamics: An In-depth Technical Guide

This guide provides a comprehensive overview of the selection and application of animal models for the pharmacodynamic assessment of Bupivacaine Hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust preclinical studies to evaluate the efficacy and safety of this widely used local anesthetic.

Introduction: The Pharmacodynamic Complexity of Bupivacaine

Bupivacaine, a long-acting amide local anesthetic, achieves its therapeutic effect by reversibly blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials.[1] While highly effective for surgical anesthesia and postoperative pain management, its clinical utility is constrained by a narrow therapeutic index, with potential for severe cardiotoxicity and neurotoxicity.[2][3][4] Consequently, rigorous preclinical pharmacodynamic evaluation in relevant animal models is a cornerstone of both novel formulation development and a deeper understanding of its mechanisms of action and toxicity.

The choice of an appropriate animal model is paramount and is dictated by the specific research question. Key considerations include the physiological system under investigation (e.g., peripheral nerve, spinal cord, cardiovascular system), the desired clinical translation, and the practical constraints of the experimental setting. This guide will explore the rationale behind the selection of various animal models and provide detailed methodologies for assessing the pharmacodynamic profile of bupivacaine.

Foundational Principles in Model Selection

The ideal animal model should mimic the human condition as closely as possible in terms of anatomy, physiology, and drug metabolism. However, no single model is perfect, and the researcher must weigh the advantages and disadvantages of each.

Small Animal Models: The Workhorses of Efficacy and Initial Toxicity Screening

Rodent models, primarily mice and rats, are extensively used for initial efficacy screening and neurotoxicity assessments due to their cost-effectiveness, well-characterized genetics, and the availability of validated behavioral assays.[5][6][7]

Advantages:

-

High-throughput screening capabilities.

-

Genetic modifications allow for mechanistic studies.

-

Lower cost and easier handling compared to large animals.

Disadvantages:

-

Cardiovascular physiology differs significantly from humans, limiting their use for in-depth cardiotoxicity studies.

-

Higher metabolic rates can affect drug pharmacokinetics.

-

Smaller nerve sizes can present technical challenges for certain nerve block procedures.

Large Animal Models: Bridging the Translational Gap to Clinical Scenarios

For comprehensive cardiovascular safety assessment, larger animal models such as dogs, sheep, and pigs are indispensable.[3][10][11][12][13] Their cardiovascular anatomy and physiology more closely resemble that of humans, providing greater translational relevance for studying bupivacaine-induced arrhythmias and cardiac depression.[2][4]

Advantages:

-

Human-like cardiovascular and nervous system physiology.

-

Allows for the use of clinical monitoring equipment and techniques.

-

Slower drug metabolism, more comparable to humans.

-

Larger size facilitates complex surgical procedures and repeated sampling.

Disadvantages:

-

Higher cost and specialized housing and care requirements.

-

Ethical considerations are more complex.

-

Lower throughput compared to rodent studies.

Models for Efficacy Assessment: Quantifying Anesthetic Action

The primary pharmacodynamic endpoint for efficacy is the extent and duration of nerve blockade. This can be assessed through various behavioral and electrophysiological methods.

Rodent Sciatic Nerve Block Model

This is a widely used model to evaluate the efficacy of local anesthetics in producing a peripheral nerve block.

Experimental Workflow for Rodent Sciatic Nerve Block

Caption: Workflow for assessing bupivacaine efficacy in a rodent sciatic nerve block model.

Step-by-Step Protocol: Rat Sciatic Nerve Block with Motor Function Assessment

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least 3 days.

-

Baseline Assessment: Assess baseline motor function using a standardized motor score (e.g., 0 = normal, 1 = slight limp, 2 = severe limp, 3 = no weight-bearing).

-

Anesthesia: Induce and maintain general anesthesia with isoflurane.

-

Injection: In the lateral recumbent position, identify the sciatic nerve between the greater trochanter and the ischial tuberosity. Inject a specified volume and concentration of this compound (e.g., 0.2 mL of 0.5% bupivacaine) perineurally using a 25-gauge needle. A control group should receive saline.

-

Post-Injection Assessment: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes) post-injection, assess motor function using the same scoring system. The onset of block is the time to reach a score of 2 or 3, and the duration is the time for the score to return to baseline.

-

Data Analysis: Plot the mean motor scores over time for each group. The area under the curve (AUC) can be calculated to represent the overall anesthetic effect.

Infiltration Anesthesia Models

These models assess the efficacy of local anesthetics when directly infiltrated into the skin or subcutaneous tissue.

Mouse Infiltration Anesthesia Efficacy Model [14]

-

Principle: Measures the response to a noxious stimulus (e.g., electrical stimulation) after subcutaneous infiltration of the anesthetic.[1][14]

-

Procedure:

-

Determine the baseline vocalization threshold to an electrical stimulus applied to the abdomen.

-

Subcutaneously inject bupivacaine or a control solution over the abdomen.

-

At regular intervals, apply the electrical stimulus and record the presence or absence of a vocalization response.

-

-

Endpoints:

-

Onset of anesthesia: Time to the first absence of vocalization.

-

Duration of anesthesia: Time from onset until the return of the vocalization response.

-

Models for Safety Assessment: Characterizing Toxicity

The potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity, is a critical aspect of bupivacaine's pharmacodynamic profile.

Cardiotoxicity Models

Cardiovascular collapse can occur following accidental intravascular injection of bupivacaine.[2][3] Animal models are crucial for understanding the mechanisms and testing potential rescue therapies.

Signaling Pathways in Bupivacaine-Induced Cardiotoxicity

Caption: Key ion channels and downstream effects implicated in bupivacaine cardiotoxicity.

Large Animal Models (Dog, Pig, Sheep)

-

Rationale: These species have a heart-to-body mass ratio and coronary circulation that are more analogous to humans, making them suitable for studying arrhythmias and hemodynamic changes.[3][12][13]

-

Procedure:

-

Animals are anesthetized and instrumented for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and other hemodynamic parameters.

-

Bupivacaine is administered intravenously as a bolus or infusion at doses known to induce toxicity.

-

ECG is analyzed for arrhythmias (e.g., ventricular tachycardia, fibrillation), QRS widening, and PR interval prolongation.[4][15]

-

Hemodynamic parameters are monitored for hypotension and decreased cardiac output.

-

-

Application: These models are also instrumental in evaluating the efficacy of rescue therapies, such as lipid emulsion infusion.[10][11][16][17] Studies in dogs have shown that lipid emulsion can effectively reverse bupivacaine-induced cardiac arrest.[10][11][16]

Step-by-Step Protocol: Bupivacaine-Induced Cardiotoxicity in a Canine Model [10][11]

-

Animal Preparation: Fast adult mongrel dogs overnight.

-

Anesthesia and Instrumentation: Induce and maintain general anesthesia with isoflurane. Intubate and ventilate the animal. Place catheters in a femoral artery for blood pressure monitoring and a femoral vein for drug administration. Attach ECG leads for continuous monitoring.

-

Baseline Measurements: Record stable baseline ECG and hemodynamic data for at least 15 minutes.

-

Bupivacaine Administration: Administer a bolus of bupivacaine intravenously (e.g., 10 mg/kg over 10 seconds) to induce cardiac toxicity.[10][11]

-

Monitoring: Continuously record ECG and arterial blood pressure. Monitor for the onset of arrhythmias, hypotension, and cardiac arrest.

-

(Optional) Rescue Therapy: If evaluating a rescue agent (e.g., 20% lipid emulsion), administer it according to a predefined protocol following the onset of severe toxicity. For example, a 4 mL/kg bolus followed by a 0.5 mL/kg/min infusion.[10][11]

-

Data Analysis: Quantify the incidence and duration of arrhythmias, changes in heart rate, blood pressure, and QRS duration. Compare survival rates between treatment groups.

Neurotoxicity Models

High concentrations of bupivacaine, particularly when administered intrathecally, can cause nerve damage.[18][19]

Rat Intrathecal Neurotoxicity Model [18][19]

-

Rationale: The rat spinal cord and nerve roots are accessible for direct administration and subsequent histological examination.

-

Procedure:

-

An intrathecal catheter is surgically implanted in rats.

-

After a recovery period, different concentrations of bupivacaine are injected through the catheter.[18]

-

Behavioral assessments (e.g., tail-flick test for sensory function, motor function tests) are performed over several days to detect persistent deficits.[18]

-

At the end of the study, spinal cord and nerve root tissues are collected for histopathological analysis (e.g., light and electron microscopy) to identify signs of neuronal damage, such as axonal degeneration.[19][20]

-

-

Findings: Studies using this model have shown that bupivacaine can cause dose-dependent neurotoxicity, and it is considered less neurotoxic than lidocaine at equipotent concentrations.[18][19]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Comparison of Animal Models for Bupivacaine Pharmacodynamic Studies

| Feature | Mouse/Rat | Rabbit | Dog | Sheep/Pig |

| Primary Use | Efficacy, Neurotoxicity | Infiltration, Nerve Block | Cardiotoxicity, Pharmacokinetics | Cardiotoxicity, Pharmacokinetics |

| Cardiovascular System | Dissimilar to humans | Moderately similar | Highly similar | Highly similar |

| Nervous System | Well-characterized | - | Similar to humans | Similar to humans |

| Cost | Low | Low-Moderate | High | High |

| Throughput | High | Moderate | Low | Low |

| Key References | [5][8][9][14][18][19] | [3][21] | [3][10][11][16][22] | [3][12][13][23][24] |

Conclusion and Future Directions